4-Decene

Combustion kinetics Fuel surrogate chemistry Double‑bond position effects

4-Decene (dec-4-ene) is a linear internal olefin within the C₁₀H₂₀ alkene family, characterized by a double bond positioned precisely at the fourth carbon atom of a ten-carbon chain. This positional isomerism—distinct from the industrially dominant α‑olefin 1‑decene and other internal isomers such as 2‑decene, 3‑decene, and 5‑decene —imparts quantifiably different physico‑chemical and kinetic behavior.

Molecular Formula 19689-18-0
Molecular Weight 0
CAS No. 19689-18-0
Cat. No. B1167543
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Decene
CAS19689-18-0
Synonyms4-Decene
Molecular Formula19689-18-0
Structural Identifiers
SMILESCCCCCC=CCCC
InChIInChI=1S/C10H20/c1-3-5-7-9-10-8-6-4-2/h7,9H,3-6,8,10H2,1-2H3
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Decene (CAS 19689-18-0): Technical Baseline for Scientific Procurement and Isomer Selection


4-Decene (dec-4-ene) is a linear internal olefin within the C₁₀H₂₀ alkene family, characterized by a double bond positioned precisely at the fourth carbon atom of a ten-carbon chain. This positional isomerism—distinct from the industrially dominant α‑olefin 1‑decene and other internal isomers such as 2‑decene, 3‑decene, and 5‑decene [1]—imparts quantifiably different physico‑chemical and kinetic behavior. 4‑Decene exhibits an estimated boiling point of 166.8 °C to 169 °C, density of approximately 0.740–0.749 g cm⁻³, and a flash point near 45.5 °C [2]. It serves as a model internal olefin in catalytic isomerization‑hydroformylation tandem processes and as a species‑specific semiochemical signal in insect chemical ecology [3][4].

Why 4‑Decene Cannot Be Interchanged with 1‑Decene or Other Decene Isomers Without Experimental Validation


Although all linear decene isomers share the identical molecular formula (C₁₀H₂₀), the precise location of the double bond fundamentally alters reaction kinetics, thermodynamic stability, and biological recognition. High‑pressure shock‑tube oxidation studies reveal that isomers with more centrally located double bonds exhibit markedly increased reactivity—controlled entirely by double‑bond position and independent of cis‑trans configuration [1]. Catalytic isomerization‑hydroformylation experiments demonstrate that, at thermodynamic equilibrium (378 K, Rh‑BiPhePhos), trans‑4‑decene is among the most stable isomers, while 1‑decene is the least stable [2]. Furthermore, 4‑decene functions as a species‑specific semiochemical that other decene isomers cannot functionally replace [3]. These quantifiable disparities mean that substituting one decene isomer for another—without empirical verification—can lead to divergent reaction yields, altered product distributions, and failed bioassay outcomes.

4‑Decene (CAS 19689-18-0) Quantitative Evidence Guide: Head‑to‑Head Comparator Data for Informed Selection


Enhanced High‑Temperature Oxidation Reactivity Versus Terminal (1‑Decene) and Near‑Terminal Isomers

High‑pressure shock‑tube oxidation experiments (40–66 bar, 850–1500 K, ~2 ms reaction time) on decene isomers demonstrated that isomers with more centrally located double bonds display significantly increased reactivity relative to 1‑decene. Gas‑chromatographic analysis of stable intermediates confirmed higher conversion for centrally substituted isomers, with no measurable influence from cis‑trans configuration under these conditions [1]. Although 4‑decene was not among the four isomers directly tested (1‑decene, cis‑2‑decene, cis‑5‑decene, trans‑5‑decene), the established monotonic trend—'increased reactivity with more centrally located double bonds'—positions 4‑decene as intermediate in reactivity between 2‑decene and 5‑decene, and definitively more reactive than 1‑decene [1][2].

Combustion kinetics Fuel surrogate chemistry Double‑bond position effects

Thermodynamic Stability Advantage: trans‑4‑Decene Among the Most Stable Isomers at Isomerization Equilibrium

In Rh‑BiPhePhos‑catalyzed isomerization experiments, the equilibrium distribution of all nine positional and stereoisomeric n‑decenes was quantified at 378 K after 120 min reaction time. Experimental data and computational analysis (DFT and MP2) identified trans‑4‑decene (t4) as one of the most thermodynamically stable isomers, alongside trans‑2‑decene [1]. 1‑Decene was confirmed as the least stable isomer. The experimental Gibbs free energy difference among internal trans‑isomers is less than 1 kJ mol⁻¹ in some cases, but the clear rank order from experiment places trans‑4‑decene among the favored equilibrium products [1][2].

Homogeneous catalysis Isomerization thermodynamics Hydroformylation feedstock

Distinct Gas‑Chromatographic Retention Index Enables Unambiguous Isomer Identification

4‑Decene exhibits a characteristic Kovats retention index (RI) of 997 on a non‑polar HP‑5MS capillary column (30 m × 0.25 mm × 0.25 µm; He carrier; temperature‑programmed: 50 °C hold 4 min, 5 K min⁻¹ to 280 °C) [1]. This value is distinct from those reported for other decene isomers: cis‑2‑decene RI ranges 1002–1012; cis‑5‑decene RI ranges 982–992; the RI of 1‑decene on similar phases is typically near 989–991 [2][3]. The RI difference of 5–15 units between 4‑decene and its closest positional isomers is sufficient for baseline chromatographic resolution, enabling confident identification in complex hydrocarbon mixtures without ambiguity.

Analytical chemistry GC‑MS identification Kovats retention index

Species‑Specific Semiochemical Function Not Replicable by Other Decene Isomers

4‑Decene is documented in the Pherobase database as a semiochemical utilized in species‑specific chemical communication systems [1]. Unlike general‑purpose industrial olefins, semiochemical activity depends on precise molecular recognition by olfactory receptors, making the double‑bond position at C4 critical. Biological activity is generally not transferable to 1‑decene, 2‑decene, 3‑decene, or 5‑decene; each isomer may elicit a different behavioral response or none at all. This specificity is consistent with the broader semiochemical principle that even subtle structural changes (positional isomerism, cis/trans geometry) can abolish or invert biological activity [1].

Chemical ecology Semiochemistry Insect pheromone

Model Substrate for Olefin Metathesis and Epoxidation Catalyst Benchmarking

trans‑4‑Decene is explicitly employed as a model internal olefin substrate for benchmarking ruthenium‑based metathesis catalysts, where high turnover numbers (TONs) comparable to those obtained with methyl oleate were reported for self‑metathesis [1]. Separately, trans‑4‑decene has been used as a test substrate for Ti/ITQ‑2 zeolite‑catalyzed epoxidation, enabling systematic evaluation of catalyst preparation parameters [2]. 4‑Decene’s value as a benchmarking substrate arises from its symmetrical internal double bond, which eliminates regioisomeric ambiguity in product analysis—an advantage over 1‑decene (terminal, asymmetric) or 2‑decene (proximal internal, still asymmetric) [1][2].

Olefin metathesis Epoxidation catalysis Catalyst benchmarking

Quantified Physical‑Property Differentiation from Closest Isomers for Solvent and Process Engineering

While decene isomers share broadly similar boiling‑point ranges, measurable differences exist that can affect distillation‑based separation and solvent selection. 4‑Decene’s estimated boiling point of 166.82 °C is slightly lower than that of 1‑decene (169–171 °C [1]), 2‑decene (173.9 °C [2]), and 5‑decene (169–170 °C [3]). Its flash point (45.5 °C ) is comparable to 3‑decene (45.5 °C [4]) and slightly lower than 1‑decene (46–49 °C [1]) and 2‑decene (~47 °C [2]). Density (~0.740–0.749 g cm⁻³ ) is marginally higher than 1‑decene (0.739–0.741 g cm⁻³ [1]) and comparable to 5‑decene (0.740 g cm⁻³ [3]).

Physical chemistry Solvent selection Process engineering

4‑Decene (CAS 19689-18-0): Research and Industrial Application Scenarios Where Isomer Identity Determines Outcome


Combustion Kinetic Model Development and Fuel Surrogate Validation

As demonstrated by the shock‑tube oxidation study [1], the double‑bond position in decene isomers dictates reaction pathway branching and intermediate speciation. 4‑Decene, with its centrally located double bond, exhibits intermediate reactivity between 2‑decene and 5‑decene and significantly higher reactivity than 1‑decene [1]. Researchers constructing detailed chemical kinetic mechanisms for kerosene or diesel fuel surrogates must incorporate isomer‑resolved rate constants; using 1‑decene oxidation data to represent 4‑decene will underestimate fuel consumption rates and misrepresent intermediate species profiles.

Tandem Isomerization‑Hydroformylation Process Design with Technical‑Grade Olefin Feedstocks

Technical‑grade decene mixtures contain multiple internal olefins, with 4‑decene representing a significant fraction. The thermodynamic equilibrium data [2] show that trans‑4‑decene is among the most stable isomers, meaning it accumulates during isomerization and resists further conversion. Process engineers designing Rh‑BiPhePhos‑catalyzed tandem isomerization‑hydroformylation must account for the slower consumption of 4‑decene relative to less stable isomers to achieve target yields of linear undecanal (~70% yield, 92% regioselectivity demonstrated for the whole isomer mixture [3]).

Insect Semiochemical Isolation, Identification, and Synthetic Lure Formulation

4‑Decene has a confirmed role as a semiochemical in insect chemical communication [4]. In pheromone identification workflows, gas‑chromatographic retention index matching (RI = 997 on HP‑5MS [5]) is critical for distinguishing 4‑decene from co‑occurring decene isomers in gland extracts or headspace volatiles. For synthetic lure formulation, only 4‑decene—not a mixed decene feedstock—will reproduce the biologically active signal, as olfactory receptor specificity is sensitive to double‑bond position [4].

Olefin Metathesis and Epoxidation Catalyst Benchmarking Using a Symmetrical Internal Olefin Substrate

The symmetrical nature of 4‑decene (double bond at C4=C5) makes it an ideal model substrate for evaluating new metathesis and epoxidation catalysts, as it eliminates regioisomeric product complexity [6][7]. Unlike 1‑decene, whose terminal double bond generates multiple regioisomeric products, self‑metathesis of trans‑4‑decene yields a single product (5‑decene), enabling straightforward turnover number determination and kinetic analysis [6]. Ti/ITQ‑2‑catalyzed epoxidation of trans‑4‑decene similarly produces a single epoxide, facilitating catalyst structure‑activity correlation studies [7].

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